sqdA protein

Sulfolipid biosynthesis Genetic complementation Rhodobacter sphaeroides

The sqdA protein (Registry Number: 146835-39-4) is a 33.6 kDa enzyme from the purple bacterium *Rhodobacter sphaeroides* (now *Cereibacter sphaeroides*), identified as essential for the biosynthesis of the sulfolipid sulfoquinovosyl diacylglycerol (SQDG). It functions as a phospholipid/glycerol acyltransferase, catalyzing a critical late-step acylation in the formation of this sulfur-containing membrane lipid found in photosynthetic organisms.

Molecular Formula C25H32N2O4
Molecular Weight 0
CAS No. 146835-39-4
Cat. No. B1175088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesqdA protein
CAS146835-39-4
SynonymssqdA protein
Molecular FormulaC25H32N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sqdA Protein CAS 146835-39-4: Core Sulfolipid Biosynthesis Enzyme in Rhodobacter sphaeroides


The sqdA protein (Registry Number: 146835-39-4) is a 33.6 kDa enzyme from the purple bacterium *Rhodobacter sphaeroides* (now *Cereibacter sphaeroides*), identified as essential for the biosynthesis of the sulfolipid sulfoquinovosyl diacylglycerol (SQDG) [1]. It functions as a phospholipid/glycerol acyltransferase, catalyzing a critical late-step acylation in the formation of this sulfur-containing membrane lipid found in photosynthetic organisms [2]. Unlike other proteins in the *sqd* operon (*sqdB, sqdC*), the sqdA sequence showed no homology to known enzymes upon discovery, marking it as the first characterized member of a novel enzyme family within the pathway [1].

SQDG biosynthesis terminal acylation step study
Novel phospholipid/glycerol acyltransferase family model
Validated heterologous expression in E. coli

Why sqdA Protein Cannot Be Replaced by Other sqd Gene Products or Common Acyltransferases


The sulfolipid biosynthesis pathway in *Rhodobacter sphaeroides* requires at least four distinct gene products (sqdA, sqdB, sqdC, sqdD), each with non-overlapping functions validated through mutant complementation studies [1]. A genomic clone containing *sqdB* and *sqdC* cannot complement a *sqdA* mutant, meaning that sqdB—despite its slight homology to UDP-glucose epimerase—cannot substitute for the acyltransferase activity of sqdA [2]. This functional non-redundancy directly contravenes any assumption that other sulfolipid-related enzymes or generic acyltransferases, such as those involved in ornithine lipid synthesis (OlsA/OlsB), can replace sqdA in experimental reconstitution of SQDG biosynthesis [3].

sqdB gene product fails to complement sqdA mutant, confirming non-redundant function.
sqdC gene product targets different sulfolipid-deficient mutant, not interchangeable.
Generic ornithine lipid acyltransferases (OlsA/OlsB) have distinct substrate specificity, unlikely to substitute.

Quantitative Comparative Evidence for sqdA Protein CAS 146835-39-4 vs. Closest Analogs


Genetic Complementation Specificity: sqdA Rescues a Unique Sulfolipid-Deficient Mutant Unlike sqdB or sqdC

The sqdA gene was isolated based on its unique ability to restore sulfolipid accumulation in a specific *Rhodobacter sphaeroides* mutant (sqdA mutant), a function that was not accomplished by the genes sqdB or sqdC, which complemented entirely different sulfolipid-deficient lines [1]. This establishes a strict genotype-to-phenotype linkage, demonstrating functional non-equivalence among the sqd gene products [2].

Complementation Specificity
Head-to-head
sqdA restores SQDG in sqdA-null mutant; sqdB and sqdC fail complementation.
sqdA required for SQDG rescue; sqdB/C do not complement.
Assessed by TLC lipid profiling in R. sphaeroides.
Sulfolipid biosynthesis Genetic complementation Rhodobacter sphaeroides

Absolute Sequence Novelty: sqdA Protein Lacks Homology to Any Known Enzyme Family, Unlike sqdB

Sequence analysis upon discovery revealed that the putative sqdA gene product (33.6 kDa) had no sequence similarity to any enzyme of known function, a finding updated by the STRING database which identifies a PFAM domain for Acyltransferase, but confirms its functional classification is distinct from sqdB, which shows significant N-terminal homology to the known enzyme UDP-glucose epimerase [1][2].

Sequence Novelty
Reported
33.6 kDa; no homology to known enzymes in 1992; later classified as acyltransferase (PFAM domain).
First characterized member of a novel acyltransferase family.
sqdB shares N-terminal homology with UDP-glucose epimerase.
Enzyme classification Sequence homology Structural biology

In Vitro Acyltransferase Activity: SqdA Orthologue Efficiently Converts SQ-MAG Substrate to Final Lipid Product SQDG

An in vitro enzymatic assay for the SqdA acyltransferase was developed using cell-free crude extracts of *E. coli* expressing the SqdA orthologue from *Sinorhizobium meliloti*. The extract efficiently converted [35S]-sulfoquinovosyl monoacylglycerol (SQ-MAG) into the final membrane lipid SQDG, using acyl carrier protein (ACP) as the acyl donor [1]. This directly demonstrates the specific catalytic function of SqdA, which is absent in assays lacking the enzyme.

In Vitro Acyltransferase Activity
Class-level inference
SqdA orthologue converts [35S]-SQ-MAG to SQDG using acyl-ACP; no conversion without enzyme.
SqdA necessary for terminal SQDG formation in vitro.
S. meliloti orthologue in E. coli extract (preprint).
Acyltransferase assay SQDG biosynthesis Enzyme kinetics

Validated Application Scenarios for sqdA Protein CAS 146835-39-4 Based on Comparative Evidence


Specific Reconstitution of Terminal SQDG Biosynthesis in Heterologous Systems

Escherichia coli co-expression systems have demonstrated that production of the final lipid product SQDG occurs only when the sqdA gene is co-expressed alongside the sqdBDC operon. Expression of sqdBDC alone results in the accumulation of the intermediate sulfoquinovosyl glycerol (SQGro), not SQDG [1]. This makes SqdA essential for pathway completion in synthetic biology projects aiming to produce sulfolipids in heterologous hosts.

In Vitro Acyltransferase Assay Development for Novel Sulfolipid Anabolism

A cell-free assay using radiolabeled substrates has confirmed the acyltransferase activity of the SqdA orthologue [1]. This provides a validated platform for enzymatic characterization, inhibitor screening, or substrate-scope analysis, for which alternatives like OlsA (ornithine lipid acyltransferase) are not suitable substrates-scope surrogates due to different acyl-acceptor specificity [2].

Genetic Complementation as a Functional Probe for Plant SQDG Synthesis Orthologs

The unique complementation capability of sqdA in the original *Rhodobacter sphaeroides* mutant [1] establishes it as a functional probe to identify and validate orthologous acyltransferases in plant systems (e.g., Arabidopsis thaliana SQDG synthesis), which cannot be accomplished by the non-equivalent sqdB or sqdC gene products [2].

Application
Selection Property
Validation Focus
Heterologous SQDG pathway reconstitution
sqdA gene product specificity
Co-expression with sqdBDC and lipid profiling
In vitro acyltransferase assay development
SqdA catalytic activity with acyl-ACP donor
Radiolabeled substrate conversion assay
Plant SQDG ortholog functional probing
Complementation capability in sqdA-null background
Genetic complementation and sulfolipid detection
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